Synergistic Cytotoxicity with Cisplatin in Nanoparticles
When co-formulated with cisplatin in a 1:1 molar ratio in PLGA nanoparticles, Gemcitabine 5'-monophosphate (GMP) demonstrates potent synergistic cytotoxicity against bladder cancer cells, achieving an IC50 of 5.95 µM. This represents a substantial improvement over the IC50 values for GMP alone (34.8 µM) and cisplatin alone (15.7 µM) under the same conditions [1]. The combination effect is synergistic, with a combination index (CI) < 1, as determined by the Chou-Talalay method [2]. Furthermore, the optimal synergistic molar ratio for co-delivery was determined to be 5:1 (GMP:cisplatin), which resulted in over 70% encapsulation efficiency and precise ratiometric uptake by tumor cells [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against bladder cancer cells |
|---|---|
| Target Compound Data | IC50 = 5.95 µM (GMP + Cisplatin NP combination) |
| Comparator Or Baseline | IC50 = 34.8 µM (GMP NP alone); IC50 = 15.7 µM (Cisplatin NP alone) |
| Quantified Difference | 5.8-fold reduction in IC50 for the combination vs. GMP alone; 2.6-fold reduction vs. cisplatin alone |
| Conditions | In vitro cytotoxicity assay (MTS) using a human bladder cancer cell line; 1:1 molar ratio of GMP to cisplatin in PLGA nanoparticles |
Why This Matters
This demonstrates that Gemcitabine 5'-monophosphate is not merely an active intermediate but a key component in synergistic drug combinations, enabling significantly lower doses and potentially reducing off-target toxicity.
- [1] Zhang J, et al. Synergistic anti-tumor effects of combined gemcitabine and cisplatin nanoparticles in a stroma-rich bladder carcinoma model. J Control Release. 2014;182:90-96. View Source
- [2] Miao L, et al. Nanoparticles with Precise Ratiometric Co-Loading and Co-Delivery of Gemcitabine Monophosphate and Cisplatin for Treatment of Bladder Cancer. Adv Funct Mater. 2014;24(42):6601-6611. View Source
